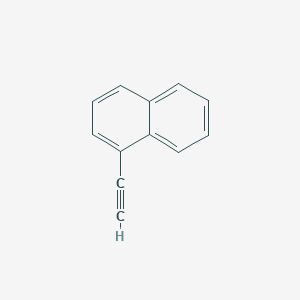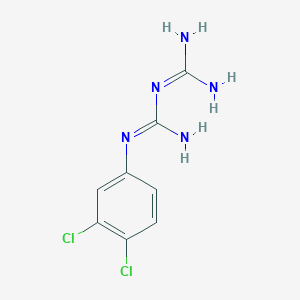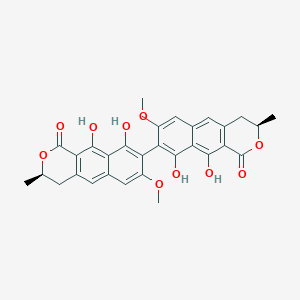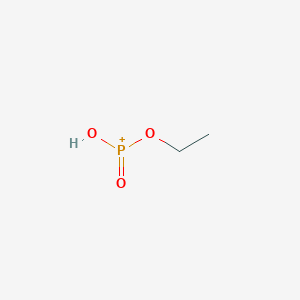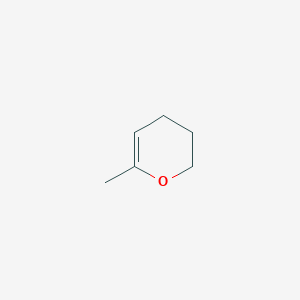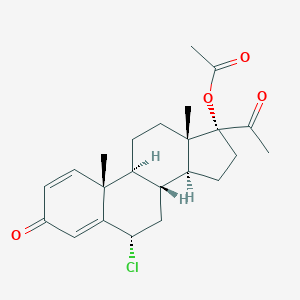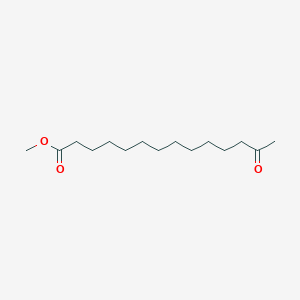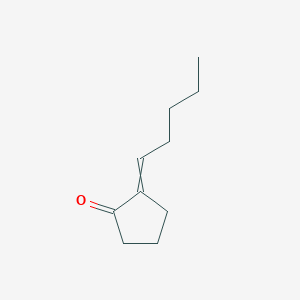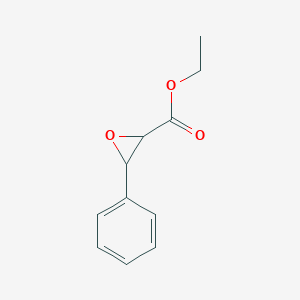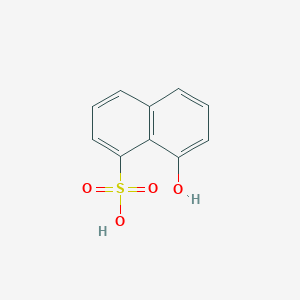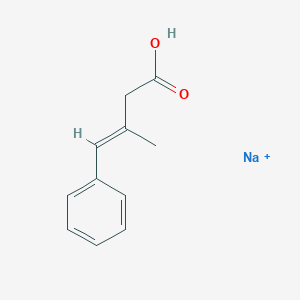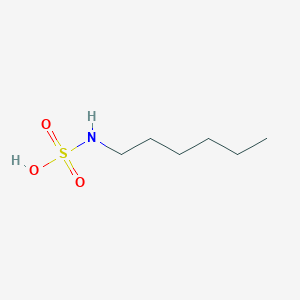
Hexylsulfamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexylsulfamic acid, also known as HSA, is a sulfamic acid derivative that has been widely used in various scientific research applications. It is a white crystalline solid that is soluble in water and has a molecular weight of 179.23 g/mol. HSA has been found to exhibit excellent properties in terms of catalysis, inhibition, and corrosion protection.
Mécanisme D'action
The mechanism of action of Hexylsulfamic acid involves the formation of a complex with the metal surface, which prevents the metal from reacting with the corrosive environment. Hexylsulfamic acid also acts as a proton acceptor and donates hydrogen ions to the metal surface, which results in the formation of a passive film that protects the metal from further corrosion.
Effets Biochimiques Et Physiologiques
Hexylsulfamic acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. Hexylsulfamic acid has also been found to exhibit antifungal and antibacterial properties, which make it a potential candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
Hexylsulfamic acid has several advantages when used in lab experiments. It is a stable compound that can be easily synthesized and stored. Hexylsulfamic acid is also relatively inexpensive and has a low toxicity profile. However, Hexylsulfamic acid has some limitations, such as its solubility in organic solvents and its sensitivity to pH changes.
Orientations Futures
There are several future directions for the use of Hexylsulfamic acid in scientific research. One potential application is the development of new drugs that target carbonic anhydrase. Hexylsulfamic acid can also be used in the development of new corrosion inhibitors for metals. Additionally, Hexylsulfamic acid can be used in the synthesis of new materials with unique properties.
Conclusion:
In conclusion, Hexylsulfamic acid is a sulfamic acid derivative that has been widely used in various scientific research applications. It has excellent properties in terms of catalysis, inhibition, and corrosion protection. Hexylsulfamic acid has several advantages when used in lab experiments, but it also has some limitations. There are several future directions for the use of Hexylsulfamic acid in scientific research, and it has the potential to play a crucial role in the development of new drugs and materials.
Méthodes De Synthèse
The synthesis of Hexylsulfamic acid involves the reaction of hexylamine with sulfuric acid. The resulting product is then treated with sodium hydroxide to produce Hexylsulfamic acid. The reaction can be represented as follows:
Hexylamine + H2SO4 → Hexylsulfamic acid
Hexylsulfamic acid + NaOH → NaHSO4 + Hexylamine
Applications De Recherche Scientifique
Hexylsulfamic acid has been extensively used in various scientific research applications. It has been found to exhibit excellent properties in terms of catalysis, inhibition, and corrosion protection. Hexylsulfamic acid has been used as a catalyst in various reactions such as esterification, trans-esterification, and amidation. It has also been used as an inhibitor for the corrosion of metals such as iron, copper, and aluminum.
Propriétés
Numéro CAS |
18050-00-5 |
|---|---|
Nom du produit |
Hexylsulfamic acid |
Formule moléculaire |
C6H15NO3S |
Poids moléculaire |
181.26 g/mol |
Nom IUPAC |
hexylsulfamic acid |
InChI |
InChI=1S/C6H15NO3S/c1-2-3-4-5-6-7-11(8,9)10/h7H,2-6H2,1H3,(H,8,9,10) |
Clé InChI |
YZOHGORKMOMMDA-UHFFFAOYSA-N |
SMILES |
CCCCCCNS(=O)(=O)O |
SMILES canonique |
CCCCCCNS(=O)(=O)O |
Autres numéros CAS |
18050-00-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



